2-chloro-5-(4-(methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine
Overview
Description
2-chloro-5-(4-(methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a chloro group and a phenyl ring bearing a methylsulfonyl group, along with a piperidin-4-ylmethylamine moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-(4-(methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the chloro group: Chlorination of the pyridine ring can be achieved using reagents like phosphorus pentachloride or thionyl chloride.
Attachment of the phenyl ring: The phenyl ring with a methylsulfonyl group can be introduced via a Suzuki coupling reaction using a boronic acid derivative and a palladium catalyst.
Formation of the piperidin-4-ylmethylamine moiety: This can be synthesized through reductive amination of piperidine with formaldehyde and subsequent protection and deprotection steps.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production often requires careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-chloro-5-(4-(methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized to form sulfone derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dechlorinated pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-chloro-5-(4-(methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-5-(4-(methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the chloro and methylsulfonyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-chloro-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a methylsulfonyl group.
5-(4-methylsulfonylphenyl)pyridine: Lacks the chloro and piperidin-4-ylmethyl groups.
N-(piperidin-4-ylmethyl)pyridin-4-amine: Lacks the chloro and methylsulfonyl groups.
Uniqueness
2-chloro-5-(4-(methylsulfonyl)phenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-chloro-5-(4-methylsulfonylphenyl)-N-(piperidin-4-ylmethyl)pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2S/c1-25(23,24)15-4-2-14(3-5-15)16-12-22-18(19)10-17(16)21-11-13-6-8-20-9-7-13/h2-5,10,12-13,20H,6-9,11H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAOVRANQUUKIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CN=C(C=C2NCC3CCNCC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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